1-[4-(trifluoromethylsulfanyl)phenyl]-N-[[4-(trifluoromethylsulfanyl)phenyl]methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MY33-3 is a potent and selective inhibitor of receptor protein tyrosine phosphatase beta/zeta (RPTPβ/ζ), with an IC50 value of approximately 0.1 micromolar. It also exhibits inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B) with an IC50 value of about 0.7 micromolar . MY33-3 has been shown to effectively decrease ethanol consumption and alleviate neuroinflammation and cognitive dysfunction induced by sevoflurane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MY33-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .
Industrial Production Methods: Industrial production methods for MY33-3 are not explicitly detailed in the available sources. it is likely that the production involves standard organic synthesis techniques, including purification and quality control processes to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: MY33-3 undergoes various chemical reactions, including:
Oxidation: MY33-3 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert MY33-3 into reduced forms, potentially altering its inhibitory activity.
Substitution: MY33-3 can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of MY33-3 .
Scientific Research Applications
MY33-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of receptor protein tyrosine phosphatase beta/zeta and protein tyrosine phosphatase 1B.
Biology: Investigated for its effects on cellular signaling pathways and its role in modulating neuroinflammation and cognitive functions.
Medicine: Explored for its potential therapeutic applications in reducing ethanol consumption and alleviating neuroinflammation and cognitive dysfunction induced by sevoflurane.
Industry: Utilized in the development of new pharmacological agents targeting protein tyrosine phosphatases
Mechanism of Action
MY33-3 exerts its effects by selectively inhibiting receptor protein tyrosine phosphatase beta/zeta and protein tyrosine phosphatase 1B. This inhibition disrupts the dephosphorylation of specific tyrosine residues on target proteins, leading to altered cellular signaling pathways. The inhibition of receptor protein tyrosine phosphatase beta/zeta is particularly significant in modulating neuroinflammatory responses and cognitive functions .
Comparison with Similar Compounds
MY10: Another inhibitor of receptor protein tyrosine phosphatase beta/zeta, with similar inhibitory activity.
PTP1B Inhibitors: Compounds like trodusquemine and ertiprotafib, which inhibit protein tyrosine phosphatase 1B
Uniqueness of MY33-3: MY33-3 is unique due to its dual inhibitory activity against both receptor protein tyrosine phosphatase beta/zeta and protein tyrosine phosphatase 1B. This dual inhibition makes it a valuable tool for studying the interplay between these phosphatases and their roles in cellular signaling and neuroinflammation .
Properties
Molecular Formula |
C16H13F6NS2 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
1-[4-(trifluoromethylsulfanyl)phenyl]-N-[[4-(trifluoromethylsulfanyl)phenyl]methyl]methanamine |
InChI |
InChI=1S/C16H13F6NS2/c17-15(18,19)24-13-5-1-11(2-6-13)9-23-10-12-3-7-14(8-4-12)25-16(20,21)22/h1-8,23H,9-10H2 |
InChI Key |
NRRCKCHDXWGUIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)SC(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.